Cas no 507-79-9 (tazettine)

tazettine structure
tazettine structure
Nome del prodotto:tazettine
Numero CAS:507-79-9
MF:C18H21NO5
MW:331.363045454025
CID:368629
PubChem ID:5321780

tazettine Proprietà chimiche e fisiche

Nomi e identificatori

    • tazettine
    • (13bS)-4,4aβ,5,6-Tetrahydro-3β-methoxy-5-methyl-8H-[1,3]dioxolo[6,7][2]benzopyrano[3,4-c]indole-6aα(3H)-ol
    • (3S,13bS)-3β-Methoxy-5-methyl-3,4,4aβ,5,6,6a-hexahydro-8H-[1,3]dioxolo[6,7][2]benzopyrano[3,4-c]indole-6aα-ol
    • [3S,4aβ,6aα,13bS]-4,4a,5,6-Tetrahydro-3-methoxy-5-methyl-8H-[1,3]dioxolo[6,7][2]benzopyrano[3,4-c]indol-6a(3H)-ol
    • 8H-[1,3]Dioxolo[6,7][2]benzopyrano[3,4-c]indol-6a(3H)-ol, 4,4a,5,6-tetrahydro-3-methoxy-5-methyl-
    • 8H-[1,3]Dioxolo[6,7][2]benzopyrano[3,4-c]indol-6a(3H)-ol,4,4a,5,6-tetrahydro-3-methoxy-5-methyl-, (3S,4aS,6aS,13bS)-
    • 8H-[1,3]Dioxolo[6,7][2]benzopyrano[3,4-c]indol-6a(3H)-ol, 4,4a,5,6-tetrahydro-3-methoxy-5-methyl-, [3S-(3α,4aα,6a&#946
    • Sekisanin
    • Sekisanine
    • Sekisanolin
    • Sekisanoline
    • Tazetine
    • Tazettin
    • Ungernin
    • Ungernine
    • UNII-76WEU12CSO
    • NSC-652297
    • NSC-115495
    • 76WEU12CSO
    • NSC 652297
    • NSC 115495
    • (1S,13S,16S,18S)-18-methoxy-15-methyl-5,7,12-trioxa-15-azapentacyclo[11.7.0.01,16.02,10.04,8]icosa-2,4(8),9,19-tetraen-13-ol
    • 507-79-9
    • (+)-Tazettine
    • (+)-(3S,4aS,6aS,13bS)-3-methoxy-5-methyl-4,4a,5,6-tetrahydro-3H,8H-[1,3]dioxolo[ 6,7][2]benzopyrano[3,4-c]indol-6a-ol
    • AKOS030491273
    • BDBM50546237
    • CHEMBL457605
    • SCHEMBL5792215
    • 8H-(1,3)DIOXOLO(6,7)(2)BENZOPYRANO(3,4-C)INDOL-6A(3H)-OL, 4,4A,5,6-TETRAHYDRO-3-METHOXY-5-METHYL-, (3S,4AS,6AS,13BS)-
    • TACETTINE
    • CHEBI:32185
    • DTXSID10878333
    • TAZETTINE [MI]
    • Q27114811
    • HY-N6622
    • NS00094645
    • CS-0034391
    • 18-methoxy-15-methyl-5,7,12-trioxa-15-azapentacyclo[11.7.0.01,16.02,10.04,8]icosa-2,4(8),9,19-tetraen-13-ol
    • NCGC00385876-01
    • 8H-[1,3]Dioxolo[6,7][2]benzopyrano[3,4-c]indol-6a(3H)-ol, 4,4a,5,6-tetrahydro-3-methoxy-5-methyl-, (3S,4aS,6aS,13bS)-
    • NSC652297
    • 8H-[1,7][2]benzopyrano[3,4-c]indol-6a(3H)-ol, 4,4a,5,6-tetrahydro-3-methoxy-5-methyl-, [3S-(3.alpha.,4a.alpha.,6a.beta.,13bR*)]-
    • 8H-[1,3]Dioxolo[6,7][2]benzopyrano[3,4-c]indol-6a(3H)-ol, 4,4a,5,6-tetrahydro-3-methoxy-5-methyl-, [3S-(3.alpha.,4a.alpha.,6a.beta.,13bR*)]-
    • 8H-[1,7][2]benzopyrano[3,4-c]indol-6a(3H)-ol, 4,4a,5,6-tetrahydro-3-methoxy-5-methyl-
    • [3S-(3.alpha.,4a.alpha.,6a.beta.,13bR*)]-4,4a,5,6-Tetrahydro-3-methoxy-5-methyl-8H-[1,3]dioxolo[6,7][2]benzopyrano[3,4-c]indol-6a(3H)-ol
    • AKOS040764366
    • NCGC00385876-01_C18H21NO5_Tazettine
    • NSC115495
    • YLWAQARRNQVEHD-UHFFFAOYSA-N
    • (1S,13R,16S,18S)-18-methoxy-15-methyl-5,7,12-trioxa-15-azapentacyclo[11.7.0.01,16.02,10.04,8]icosa-2,4(8),9,19-tetraen-13-ol
    • 8H-[1,3]Dioxolo[6,7][2]benzopyrano[3,4-c]indol-6a(3H)-ol, 4,4a,5,6-tetrahydro-3-methoxy-5-methyl-, (3S,4aS,6aR,13bS)-
    • (3S,4aS,6aR,13bS)-3-methoxy-5-methyl-4,4a,5,6-tetrahydro-8H-[1,3]dioxolo[4',5':6,7]isochromeno[3,4-c]indol-6a(3H)-ol
    • Tazettine (8CI)(9CI)
    • DTXCID001016387
    • (+)-(3S,4aS,6aS,13bS)-3-methoxy-5-methyl-4,4a,5,6-tetrahydro-3H,8H-(1,3)dioxolo(6,7)(2)benzopyrano(3,4-c)indol-6a-ol
    • DA-50012
    • (3S-(3alpha,4aalpha,6abeta,13bR*))-4,4a,5,6-Tetrahydro-3-methoxy-5-methyl-8H-(1,3)dioxolo(6,7)(2)benzopyrano(3,4-c)indol-6a(3H)-ol
    • 8H-(1,3)Dioxolo(6,7)(2)benzopyrano(3,4-c)indol-6a(3H)-ol, 4,4a,5,6-tetrahydro-3-methoxy-5-methyl-, (3S-(3alpha,4aalpha,6abeta,13bR*))-
    • (3S,4aS,6aR,13bS)-3-methoxy-5-methyl-4,4a,5,6-tetrahydro-8H-(1,3)dioxolo(4',5':6,7)isochromeno(3,4-c)indol-6a(3H)-ol
    • (+)-(3S,4aS,6aS,13bS)-3-methoxy-5-methyl-4,4a,5,6-tetrahydro-3H,8H-[1,3]dioxolo[6,7][2]benzopyrano[3,4-c]indol-6a-ol
    • STL578169
    • Tazettine (8CI)
    • (1S,13S,16S,18S)-18-methoxy-15-methyl-5,7,12-trioxa-15-azapentacyclo(11.7.0.01,16.02,10.04,8)icosa-2,4(8),9,19-tetraen-13-ol
    • Inchi: InChI=1S/C18H21NO5/c1-19-9-18(20)17(4-3-12(21-2)6-16(17)19)13-7-15-14(22-10-23-15)5-11(13)8-24-18/h3-5,7,12,16,20H,6,8-10H2,1-2H3/t12-,16+,17+,18-/m1/s1
    • Chiave InChI: YLWAQARRNQVEHD-PBZHRCKQSA-N
    • Sorrisi: CN1CC2(C3(C1CC(C=C3)OC)C4=CC5=C(C=C4CO2)OCO5)O

Proprietà calcolate

  • Massa esatta: 331.14203
  • Massa monoisotopica: 331.14197277g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 24
  • Conta legami ruotabili: 1
  • Complessità: 556
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1
  • Superficie polare topologica: 60.4Ų

Proprietà sperimentali

  • Punto di fusione: 210-211° (evac tube); mp 237-238° (Tsuda) and mp 175-176° (Danishefsky)
  • PSA: 60.39
  • LogP: 1.09870
  • Rotazione specifica: D25 +150.3° (82 mg in 2 ml chloroform)

tazettine Letteratura correlata

Fornitori consigliati
atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
atkchemica
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd